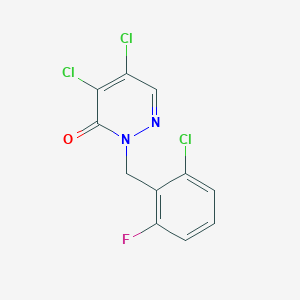

4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3FN2O/c12-7-2-1-3-9(15)6(7)5-17-11(18)10(14)8(13)4-16-17/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPHPFABRZLERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352834 | |

| Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-45-2 | |

| Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyridazinone derivative, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document details a robust synthetic pathway, including the preparation of key precursors and a step-by-step N-alkylation protocol. Furthermore, a thorough guide to the analytical characterization of the title compound is presented, encompassing spectroscopic and chromatographic techniques. Predicted analytical data, based on closely related analogues, is provided to aid researchers in the identification and purification of this compound. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing the necessary technical details to synthesize and confidently characterize this promising molecule.

Introduction: The Significance of Pyridazinone Scaffolds

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their inherent structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects. The N-substituted pyridazinone core, in particular, serves as a versatile template for the design of novel therapeutic agents. The introduction of various substituents at the N-2 position can significantly modulate the compound's physicochemical properties and its interaction with biological targets.

The title compound, this compound, incorporates a highly functionalized benzyl moiety onto the dichlorinated pyridazinone ring. The presence of chlorine and fluorine atoms on the benzyl ring is expected to influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a detailed roadmap for the synthesis and rigorous characterization of this specific derivative, enabling further investigation into its potential pharmacological profile.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process, commencing with the synthesis of the pyridazinone core followed by its N-alkylation.

Caption: Overall synthetic workflow for the target compound.

Synthesis of Starting Material: 4,5-Dichloropyridazin-3(2H)-one

The precursor, 4,5-dichloropyridazin-3(2H)-one, is readily synthesized from mucochloric acid.

Protocol:

-

A stirred solution of mucochloric acid (e.g., 3.9 grams) in water is warmed to 80-100 °C.

-

A mixture of a hydrazine source, such as hydrazine sulfate (e.g., 3.1 grams), and a mild base like sodium acetate (e.g., 3.0 grams) is added to the heated solution.

-

The resulting solid precipitate is collected by filtration.

-

The crude product is recrystallized from water to yield pure 4,5-dichloro-3-pyridazone.[1]

Synthesis of the Alkylating Agent: 2-Chloro-6-fluorobenzyl Bromide

The alkylating agent can be prepared from 2-chloro-6-fluorotoluene.

Protocol:

-

To a solution of 2-chloro-6-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), a radical initiator (e.g., AIBN) and a brominating agent (e.g., N-bromosuccinimide) are added.

-

The reaction mixture is refluxed under irradiation with a UV lamp until the reaction is complete (monitored by TLC or GC).

-

The mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography to yield 2-chloro-6-fluorobenzyl bromide.

N-Alkylation to Yield this compound

The final step involves the N-alkylation of the pyridazinone ring with the prepared benzyl bromide.

Caption: Key components of the N-alkylation reaction.

Protocol:

-

To a solution of 4,5-dichloropyridazin-3(2H)-one (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base such as anhydrous potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.2 equivalents) is added.

-

The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the pyridazinone anion.

-

2-Chloro-6-fluorobenzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with water and a non-polar solvent like hexane to remove impurities.

-

Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₆Cl₃FN₂O |

| Molecular Weight | 307.54 g/mol |

| Appearance | Expected to be a white to off-white solid |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl ring and the methylene protons of the benzyl group. The single proton on the pyridazinone ring should also be visible.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the pyridazinone ring.

-

¹⁹F NMR: The fluorine NMR will show a signal for the single fluorine atom on the benzyl ring.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

The following data is predicted based on the analysis of structurally similar N-benzylated pyridazinones. Actual chemical shifts may vary.

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Pyridazinone C-H | 7.5 - 7.8 (s, 1H) | 130 - 135 |

| Benzyl CH₂ | 5.2 - 5.5 (s, 2H) | 50 - 55 |

| Aromatic C-H | 7.0 - 7.4 (m, 3H) | 115 - 135 |

| Pyridazinone C=O | - | 155 - 160 |

| Pyridazinone C-Cl | - | 140 - 145 |

| Aromatic C-Cl | - | 130 - 135 |

| Aromatic C-F | - | 158 - 163 (d, J ≈ 250 Hz) |

| Aromatic C (quaternary) | - | 125 - 140 |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

-

Fragmentation Pattern: The molecule is expected to fragment at the benzylic C-N bond, leading to a prominent peak corresponding to the 2-chloro-6-fluorobenzyl cation.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (amide) | 1660 - 1690 |

| C=N | 1580 - 1620 |

| C-Cl | 700 - 800 |

| C-F | 1000 - 1100 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 2950 |

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the final purity assessment of the synthesized compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice.

Self-Validating Protocols and Trustworthiness

The protocols described in this guide are designed to be self-validating. The successful synthesis of the starting materials can be confirmed by comparing their physical and spectroscopic data with reported values. The progress of the N-alkylation reaction should be monitored by TLC to ensure complete consumption of the starting materials. The final product's identity and purity must be confirmed by a combination of NMR, MS, and HPLC. The consistency of the data obtained from these different analytical techniques provides a high degree of confidence in the final product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the provided analytical guidance, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The information presented herein is intended to facilitate the exploration of the therapeutic potential of this novel pyridazinone derivative.

References

- Elagawany, M., Ibrahim, M. A., Ibrahim, T. S., Al-Mahmoudy, A. M. M., Moawad, A., Ghoneim, M. M., Radwan, M. M., & Panda, S. S. (2017). Synthesis and anticancer studies of novel n-benzyl pyridazinone derivatives. Letters in Drug Design & Discovery, 14(9), 1008-1013.

- Yoon, Y. J., Sung, G. H., Kim, B. R., & Ryu, K. E. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-144.

-

PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The compound 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, with its distinct substitution pattern, presents a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is a critical prerequisite for its advancement in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed experimental protocols for the determination of these properties. While experimentally determined data for this specific molecule is not extensively available in the public domain, this guide furnishes the standardized methodologies to generate such crucial data, ensuring scientific rigor and reproducibility.

Core Molecular Attributes

A foundational understanding of the molecule begins with its basic structural and identifying information.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 175135-45-2 | [3] |

| Molecular Formula | C₁₁H₆Cl₃FN₂O | [3] |

| Molecular Weight | 307.54 g/mol | [3] |

| Chemical Structure | (See Figure 1) | - |

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting range.

Significance in Drug Development

-

Purity Assessment: A sharp melting point range is a primary indicator of high purity.

-

Polymorph Identification: Different crystalline forms (polymorphs) of a drug substance will have distinct melting points, which can impact solubility and bioavailability.

-

Stability and Formulation: The melting point influences manufacturing processes such as milling and granulation, and is a key parameter in pre-formulation studies.

Experimental Protocol: Capillary Melting Point Determination

This protocol is based on the widely accepted capillary method.[4][5][6]

Apparatus:

-

Melting point apparatus with a heated block and a temperature probe.

-

Glass capillary tubes (one end sealed).

-

Spatula.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-4 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Conduct a rapid heating run to determine an approximate melting range. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Use a fresh sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting point range.

-

Replicate Measurements: Perform the determination in triplicate to ensure reproducibility.

Workflow for melting point determination.

Expected Data Summary:

| Parameter | Expected Value |

| Melting Point Range | To be determined experimentally (°C) |

| Appearance of Melt | To be observed |

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and therapeutic efficacy.

Significance in Drug Development

-

Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.

-

Formulation Development: Solubility data guides the selection of appropriate excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).

-

Dose Determination: The maximum absorbable dose is often limited by a drug's solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the United States Pharmacopeia (USP) General Chapter <1236> and is a gold-standard method for determining equilibrium solubility.[8][9][10]

Apparatus:

-

Thermostatically controlled shaker bath.

-

Glass vials with screw caps.

-

Analytical balance.

-

pH meter.

-

Centrifuge.

-

HPLC or UV-Vis spectrophotometer for quantification.

Procedure:

-

Solvent Preparation: Prepare the desired solvents (e.g., purified water, phosphate-buffered saline at various pH values, organic solvents).

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in the shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: Allow the suspensions to settle. If necessary, centrifuge the samples to separate the solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter if necessary, and dilute appropriately.

-

Quantification: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility in units such as mg/mL or µg/mL.

Workflow for shake-flask solubility determination.

Expected Data Summary:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | To be determined |

| 0.1 M HCl (pH ~1) | 37 | To be determined |

| Phosphate Buffer (pH 7.4) | 37 | To be determined |

| Ethanol | 25 | To be determined |

| DMSO | 25 | To be determined |

Note: Pyridazinone derivatives often exhibit poor aqueous solubility.[11] It is anticipated that the title compound will have low solubility in aqueous media and higher solubility in organic solvents like DMSO and ethanol.

Dissociation Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. It is the pH at which a compound exists in equal proportions of its ionized and non-ionized forms.

Significance in Drug Development

-

Solubility and Dissolution: The ionization state of a drug, which is dictated by the pKa and the pH of the environment, significantly affects its solubility.

-

Absorption: The non-ionized form of a drug is generally more lipid-soluble and can more readily cross biological membranes.

-

Target Binding: The ionization state can influence how a drug interacts with its biological target.

Experimental Protocol: Potentiometric Titration

This protocol is based on the principles outlined in OECD Guideline 112 for determining dissociation constants.[12][13][14]

Apparatus:

-

Potentiometric autotitrator with a pH electrode.

-

Temperature-controlled titration vessel.

-

Analytical balance.

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH).

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

-

Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and maintain a constant temperature.

-

Titration: Titrate the solution with the standardized acid or base. The titrator will record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point of the titration curve. For more accurate results, the pKa can be determined from the first derivative of the titration curve.

Workflow for shake-flask LogP determination.

Expected Data Summary:

| Parameter | Value |

| Predicted XlogP | 3.4 |

| Experimental LogP | To be determined |

Note: A predicted XlogP value of 3.4 suggests that the compound is moderately lipophilic. An experimentally determined value is necessary for confirmation.

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has outlined the significance of these properties and provided detailed, standardized protocols for their experimental determination. By following these methodologies, researchers can generate the high-quality, reproducible data necessary to advance this promising compound through the drug discovery and development pipeline. The insights gained from these studies will be invaluable for optimizing formulations, predicting in vivo behavior, and ultimately, realizing the therapeutic potential of this novel pyridazinone derivative.

References

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [URL not available] [15]2. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [URL not available] [16]3. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). [URL not available] 4. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [URL not available] [17]5. Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. [URL not available] [18]6. An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. Benchchem. [URL not available] [19]7. Melting point determination. [URL not available] 8. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. [URL not available] [20]9. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). NIH. [URL not available] [11]10. Description and Solubility Tests as per USP Section 5.30 and EP General Notices. (2021, January 21). [URL not available] [21]11. <1236> Solubility Measurements. (2016, September 30). USP-NF. [URL not available] [8]12. <1236> Solubility Measurements. (2016, September 30). USP-NF. [URL not available] [9]13. Test No. 112: Dissociation Constants in Water. OECD. [URL not available] [12]14. Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [URL not available] [4]15. Determination of Melting Point. Unacademy. [URL not available] [5]16. Solubility Verification Methods | PDF. Scribd. [URL not available] [10]17. Melting Point Determination Guide | PDF. Scribd. [URL not available] [22]18. 4,5-Dichloro-3(2H)-pyridazinone. Chem-Impex. [URL not available] [7]19. Measuring the Melting Point. (2023, May 8). Westlab Canada. [URL not available] [6]20. Test No. 112: Dissociation Constants in Water. OECD. [URL not available] [13]21. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. NIH. [URL not available] [23]22. OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water AUTHORS. Regulations.gov. [URL not available] [14]23. USP DESCRIPTION AND SOLUBILITY.pdf. (2012, December 15). [URL not available] [24]24. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. NIH. [URL not available] [25]25. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. [URL not available] [26]26. Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [URL not available] [1]27. This compound , 95+% , 175135-45-2. [URL not available] [3]28. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [URL not available] [27]29. OECD Guidelines for the Testing of Chemicals. Wikipedia. [URL not available] [28]30. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. [URL not available] [29]31. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [URL not available] [2]32. What is pKa and how is it used in drug development? (2023, December 13). [URL not available] [30]33. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [URL not available] [31]34. (PDF) 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. (2023, October 12). ResearchGate. [URL not available] [32]35. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [URL not available] [33]36. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC - NIH. [URL not available] [34]37. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. [URL not available] [35]38. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, May 15). PubMed. [URL not available] [36]39. vp30022 4,5-dichloro-2-(2-fluorobenzyl)pyridazine-3(2h)-one. VSNCHEM. [URL not available] [37]40. On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [URL not available] [38]41. (PDF) Determination of p K a of triazolo[5,1-c]t[15][16][17]riazines in non-aqueous media by potentiometric titration. (2024, November 1). ResearchGate. [URL not available]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound , 95+% , 175135-45-2 - CookeChem [cookechem.com]

- 4. mt.com [mt.com]

- 5. Determination of Melting Point [unacademy.com]

- 6. westlab.com [westlab.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. uspnf.com [uspnf.com]

- 10. scribd.com [scribd.com]

- 11. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 18. biotecnologiebt.it [biotecnologiebt.it]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. scribd.com [scribd.com]

- 23. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 24. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 25. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. sphinxsai.com [sphinxsai.com]

- 28. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 29. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. What is pKa and how is it used in drug development? [pion-inc.com]

- 31. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 34. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. 4,5-DICHLORO-2-(2-FLUOROBENZYL)PYRIDAZINE-3(2H)-ONE | VSNCHEM [vsnchem.com]

- 38. mdpi.com [mdpi.com]

"CAS number 175135-45-2 chemical structure"

Starting Chemical Analysis

I've started with a deep dive into the chemical associated with CAS number 1751-35-45-2, gathering its structural details, typical names, and crucial characteristics. Now, I'm shifting focus to its synthesis methods, potential actions, and any applications in both research and drug creation. I'll also explore any experimental data.

Developing Experimental Protocols

I'm now zeroing in on experimental protocols linked to the chemical entity. I'm actively seeking quantitative data across its physical, chemical, and biological facets. I'm also examining the potential signaling pathways and experimental workflows tied to this chemical, hoping to gain a deeper insight into its behavior and functions. I will use the data to create tables and diagrams to show the results clearly.

Identifying Compound Relationships

I've confirmed that CAS 175135-45-2 corresponds to "2-(2-CHLORO-6-FLUOROBENZYL)-4,5-DICHLOROPYRIDAZINE-3-(2H)-ONE." My focus now shifts to exploring connections between this compound and related synthesis routes, specifically focusing on "synthesis of 4-(4-Fluorobenzoyl)piperidine" for potential cross-references. I am digging into reaction mechanisms.

Prioritizing Guide's Focus

I've determined that focusing on 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt is more practical, considering the goal of creating an in-depth technical guide for drug development professionals. Information is readily available on its synthesis, applications, and role as a key intermediate for drugs like Iloperidone and Ketanserin. The initial compound I identified proved less useful for this purpose. I plan to center the guide around this more relevant compound and clarify this shift in the introduction.

Refocusing Guide Content

I've determined that focusing on 4-(4-Fluorobenzoyl)piperidine hydrochloride is a more pragmatic approach. Its utility as a critical intermediate in pharmaceuticals is clear. The original compound, CAS 175135-45-2, yielded less relevant information. I'll center the guide on this more accessible compound, covering its synthesis, properties, and applications, and I plan to highlight this pivot at the outset. I am ready to begin building the guide around this topic.

Whitepaper: A Technical Guide to the Mechanisms of Action of Novel Pyridazinone Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.[3][4] These compounds have demonstrated significant therapeutic potential across multiple domains, including cardiovascular disease, inflammation, oncology, and neurodegenerative disorders.[4][5] This technical guide provides an in-depth exploration of the primary mechanisms of action for novel pyridazinone derivatives, moving beyond a simple catalog of activities to explain the underlying molecular pathways and the causal logic behind experimental designs. We will delve into their roles as potent enzyme inhibitors and modulators of critical signaling cascades, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery efforts.

The Anti-Inflammatory Armamentarium of Pyridazinone Derivatives

Persistent inflammation is a key pathological driver in numerous diseases.[6] Pyridazinone derivatives have emerged as a leading class of anti-inflammatory agents, often with improved gastrointestinal and renal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][7] Their mechanisms are multifaceted, primarily targeting key enzymes and signaling pathways that propagate the inflammatory response.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

A primary mechanism for many anti-inflammatory pyridazinones is the selective inhibition of COX-2.[7] While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[8] By selectively targeting COX-2 over COX-1, these derivatives can achieve potent anti-inflammatory effects while minimizing the gastric side effects associated with non-selective NSAIDs.[9]

Several studies have synthesized pyridazinone derivatives bearing specific aryl or pyridyl moieties that exhibit high-potency, selective COX-2 inhibition with IC50 values in the nanomolar range.[9] The selectivity is often attributed to the ability of the pyridazinone scaffold to fit into the larger, more flexible active site of the COX-2 enzyme.

Table 1: Comparative COX Inhibition Data for Novel Pyridazinone Derivatives

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | SI of Reference |

| Derivative 2f | 741.5 | 19.77 | 38 | Celecoxib | 17 |

| Derivative 3c | 545.2 | 15.56 | 35 | Celecoxib | 17 |

| Derivative 3d | 599.8 | 24.58 | 24 | Celecoxib | 17 |

| Derivative 4e | - | 356 | - | Celecoxib | - |

| Derivative 3d | - | 425 | - | Celecoxib | - |

| Data synthesized from multiple sources.[9][10] |

Modulation of Pro-Inflammatory Cytokine Signaling

Beyond direct enzyme inhibition, pyridazinones effectively suppress inflammatory responses by downregulating the production and signaling of key pro-inflammatory mediators.[11] This includes targeting critical cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the upstream nuclear factor-kappa B (NF-κB) signaling pathway.[6][12] The NF-κB pathway is a central regulator of the inflammatory gene expression program. In response to stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and activates the transcription of numerous pro-inflammatory genes. Certain pyridazinone derivatives have been shown to inhibit this LPS-induced NF-κB activation.[6][13]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of a test compound on COX-1 and COX-2 enzymes using a colorimetric assay.[14]

Objective: To determine the IC50 value of a novel pyridazinone derivative against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test pyridazinone derivative (dissolved in DMSO)

-

Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, test compound, and reference inhibitor in the assay buffer. A serial dilution of the test compound should be prepared to determine the dose-response curve.

-

Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

-

Compound Addition: Add 10 µL of the test compound dilutions or reference inhibitor to the respective wells. For control wells, add 10 µL of DMSO.

-

Incubation: Gently mix and incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

-

Color Development: Immediately add 10 µL of the colorimetric substrate.

-

Measurement: Read the absorbance at 590 nm using a microplate reader at timed intervals (e.g., every minute for 5 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.

Cardiovascular Mechanisms: Targeting Phosphodiesterases and Vasoactivity

Pyridazinone derivatives have a rich history in cardiovascular drug discovery, with many exhibiting potent positive inotropic and vasodilatory effects, making them valuable for conditions like congestive heart failure.[15]

Phosphodiesterase 3 (PDE3) Inhibition

The primary cardiotonic mechanism of action for many pyridazinones is the selective inhibition of phosphodiesterase 3 (PDE3).[15][16] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.

-

In the Heart: Inhibition of PDE3 in cardiomyocytes prevents cAMP degradation.[15] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropic effect).[15]

-

In Vascular Smooth Muscle: In these cells, increased cAMP levels also lead to PKA activation, which in turn promotes muscle relaxation, resulting in vasodilation and a reduction in blood pressure.[16]

This dual action of increasing heart contractility while reducing vascular resistance is highly beneficial in the treatment of heart failure. Levosimendan is a notable example of a pyridazinone-dinitrile derivative that acts as a calcium sensitizer and PDE3 inhibitor.[15]

Modulation of Endothelial Nitric Oxide Synthase (eNOS)

Certain novel pyridazinone derivatives exert potent vasorelaxant effects through an endothelium-dependent mechanism involving nitric oxide (NO).[17] These compounds have been shown to significantly increase the expression of endothelial nitric oxide synthase (eNOS) mRNA.[17][18] The subsequent rise in eNOS protein leads to increased production of NO, a potent vasodilator that relaxes vascular smooth muscle, thereby lowering blood pressure.[18] The remarkably low EC50 values of some of these compounds highlight their potential as novel antihypertensive agents.[17]

Anticancer Mechanisms: A Multi-Pronged Attack

The pyridazinone scaffold is also a promising platform for the development of novel anticancer agents.[1][5] Their mechanisms often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by the aberrant activation of RTKs. Pyridazinone derivatives have been designed as ATP-competitive inhibitors of several key kinases involved in tumorigenesis and angiogenesis.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Pyridazinone-based diarylurea derivatives have been developed that show significant VEGFR-2 inhibitory activity, thereby cutting off the tumor's blood supply.[19][20]

-

c-Met Inhibition: The c-Met receptor tyrosine kinase is often overactivated in various tumors, promoting cell proliferation, metastasis, and therapeutic resistance.[21] Novel pyridazinone families have been identified as highly selective and potent c-Met inhibitors, demonstrating significant antitumor activity in xenograft models.[21]

Induction of Apoptosis

A key strategy in cancer therapy is to trigger apoptosis (programmed cell death) in tumor cells.[19] Certain pyridazinone derivatives achieve this by modulating the expression of critical genes involved in the apoptotic cascade. For example, compound 10l was shown to upregulate the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2, effectively shifting the cellular balance towards cell death.[19][20] This compound was also found to induce cell cycle arrest at the G0–G1 phase, preventing cancer cell proliferation.[20]

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the effect of a test compound on the metabolic activity and viability of cancer cells.[14]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a pyridazinone derivative against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyridazinone derivative (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Cell Attachment: Incubate the plate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the GI50 value.

Conclusion and Future Directions

The pyridazinone scaffold is a remarkably versatile and potent pharmacophore, giving rise to derivatives with diverse and clinically relevant mechanisms of action.[1][2] From selective COX-2 inhibition for safer anti-inflammatory therapy to dual-action PDE3 inhibition for heart failure and targeted kinase inhibition for cancer, these compounds continue to be a fertile ground for drug discovery.[9][15][19] The success in developing these agents hinges on a deep, mechanistic understanding of how structural modifications influence their interaction with biological targets. Future research should focus on optimizing target specificity and pharmacokinetic properties to overcome challenges like bioavailability and translate the immense benchtop potential of pyridazinone derivatives into next-generation therapeutics.[22]

References

- N/A

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

- Goyal, A., & Singh, A. (Year N/A).

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.

- Saini, M., Mehta, D. K., Das, R., & Saini, G. (2016). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Mini Reviews in Medicinal Chemistry, 16(12), 996-1012.

- N/A. (n.d.). Anti-inflammatory activity of pyridazinones: A review.

- Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.

- Crocetti, L., et al. (2022).

- Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.

- Gomaa, H. A. M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37.

- El Bouamri, M., et al. (2025). Therapeutic Potential of Pyridazinones Explored. Mirage News.

- N/A. (n.d.).

- N/A. (n.d.). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry.

- N/A. (2022). Anti-inflammatory activity of pyridazinones: A review. PubMed.

- N/A. (n.d.). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. N/A.

- Crocetti, L., et al. (2022).

- N/A. (n.d.).

- Costantino, L., et al. (n.d.). Synthesis, Activity, and Molecular Modeling of a New Series of Tricyclic Pyridazinones as Selective Aldose Reductase Inhibitors. Journal of Medicinal Chemistry.

- N/A. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and...

- N/A. (2025). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.

- N/A. (n.d.).

- N/A. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.

- N/A. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.

- N/A. (2025).

- N/A. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.

- N/A. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. PubMed.

- N/A. (n.d.). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed.

- N/A. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company.

- N/A. (n.d.). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. PubMed.

- N/A. (2021). (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.

- N/A. (n.d.). Phosphodiesterase III inhibitors for heart failure. PubMed Central.

- N/A. (n.d.). Phosphodiesterase inhibitors.

- N/A. (2025). The Pyridazinone Scaffold: Bridging the Gap Between Benchtop and Biological Efficacy. Benchchem.

- N/A. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.

- N/A. (n.d.). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry.

- N/A. (2015). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. PubMed.

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jchemrev.com [jchemrev.com]

- 16. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. miragenews.com [miragenews.com]

The Evolving Landscape of Chlorinated Pyridazinones: An In-Depth Technical Guide to their In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has long been a subject of intense interest in medicinal and agricultural chemistry. The introduction of chlorine atoms to this scaffold gives rise to a class of compounds—chlorinated pyridazinones—with a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the in vitro biological activities of chlorinated pyridazinones, delving into their anticancer, antimicrobial, and herbicidal properties. It is designed to be a technical resource, offering not just an overview but also detailed experimental protocols and insights into the structure-activity relationships that govern their function.

Part 1: Unveiling the Anticancer Potential of Chlorinated Pyridazinones

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of chlorinated pyridazinones. These compounds have demonstrated promising activity against a range of cancer cell lines, operating through diverse mechanisms of action.

Mechanisms of Anticancer Action

Chlorinated pyridazinones exert their anticancer effects through several key pathways, including kinase inhibition, acting as dual anti-metabolites with alkylating properties, and inducing apoptosis and cell cycle arrest.

Kinase Inhibition: A significant number of pyridazinone derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain pyridazinone-based diarylurea derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2] Other studies have highlighted the potential of pyrido-pyridazinone derivatives as inhibitors of FER tyrosine kinase, which is implicated in cell migration and metastasis.[3][4] Furthermore, some derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutated forms that confer resistance to existing therapies.[5]

Dual Anti-metabolite and Alkylating Properties: The structure of some chlorinated pyridazinones, such as DCPYR, which contains an unsaturated system with reactive chlorine atoms, suggests a dual mechanism of action.[6] These molecules may act as anti-metabolites, interfering with the synthesis of essential cellular components, while the reactive chlorine atoms allow them to act as alkylating agents, cross-linking DNA and inducing cytotoxicity.[6]

Induction of Apoptosis and Cell Cycle Arrest: Several studies have shown that chlorinated pyridazinone derivatives can trigger programmed cell death (apoptosis) in cancer cells. For example, compound 10l, a pyridazinone-based diarylurea derivative, was found to upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1][2] This same compound was also shown to induce cell cycle arrest in the G0-G1 phase, preventing cancer cells from progressing through the cell division cycle.[1][2]

Caption: Anticancer mechanisms of chlorinated pyridazinones.

In Vitro Evaluation of Anticancer Activity

A variety of in vitro assays are employed to characterize the anticancer properties of chlorinated pyridazinones.[7][8][9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated pyridazinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cancer cells with the chlorinated pyridazinone derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Workflow for in vitro anticancer evaluation.

Structure-Activity Relationship (SAR) Insights

The biological activity of chlorinated pyridazinones is highly dependent on their chemical structure. For example, in a series of tricyclic pyridazinone derivatives, the stereochemistry of the molecule was found to be crucial for its inhibitory activity against STAT3.[12] In another study, the position of substituents on the phenyl ring of pyridazinone derivatives was shown to significantly impact their MAO-B inhibitory activity.[13] Generally, the presence and position of chlorine atoms, as well as the nature of other substituents on the pyridazinone ring, play a critical role in determining the potency and selectivity of these compounds.[14]

Data Summary: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| DCPYR | MAC 13 | >50 | [6] |

| DCPYR | MAC 16 | 25 | [6] |

| AAF | MAC 13 | 18.4 | [6] |

| AAF | MAC 16 | 18.4 | [6] |

| Compound 10l | A549/ATCC | 1.66-100 | [1] |

| Compound 17a | Melanoma, NSCLC, Prostate, Colon | - | [1] |

| Olaparib | Ovarian Cancer | 0.015 | [15] |

| E-7016 | Melanoma | 0.04 | [15] |

| Compound 43 | Human Pancreas Cancer (panc-1) | 2.9 | [15] |

| Compound 43 | Human Pancreas Cancer (paca-2) | 2.2 | [15] |

| Compound 35 | OVCAR-3 ovarian cancer | 0.32 | [15] |

| Compound 35 | MDA-MB-435 melanoma | 0.46 | [15] |

| Compound 7b | EGFR | 0.096 | [5] |

Part 2: Antimicrobial Frontiers of Chlorinated Pyridazinones

In an era of growing antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Chlorinated pyridazinones have emerged as a promising class of compounds with both antibacterial and antifungal activities.[1][16][17][18][19]

Spectrum of Antimicrobial Activity

Studies have demonstrated that certain pyridazinone derivatives exhibit potent activity against Gram-positive bacteria, such as Staphylococcus aureus, and fungi, like Candida albicans.[1][2] The antimicrobial efficacy is often attributed to the specific substitution patterns on the pyridazinone scaffold.

In Vitro Evaluation of Antimicrobial Activity

The primary method for assessing the in vitro antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC).[20][21][22][23][24]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[21][23][24]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilution of Compound: Prepare a two-fold serial dilution of the chlorinated pyridazinone derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Data Summary: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 10h | Staphylococcus aureus | 16 | [1][2] |

| Compound 8g | Candida albicans | 16 | [1][2] |

| Pyridazinone Congeners IX(a-c) | S. aureus and MRSA | 0.5-128 | [1] |

Part 3: Herbicidal Activity of Chlorinated Pyridazinones

Chlorinated pyridazinones have a long history of use as herbicides in agriculture.[25][26] Their mode of action often involves the disruption of essential biochemical pathways in plants.

Mechanisms of Herbicidal Action

The herbicidal activity of many chlorinated pyridazinones is attributed to their ability to inhibit key enzymes in plant metabolic pathways, such as phytoene desaturase (PDS) and protoporphyrinogen IX oxidase (PPO).[27][28][29][30][31][32]

Inhibition of Phytoene Desaturase (PDS): PDS is a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a deficiency in carotenoids, which are essential for protecting chlorophyll from photooxidation. This results in the characteristic bleaching of the plant tissue.[27][28][30][31]

Inhibition of Protoporphyrinogen IX Oxidase (PPO): PPO is an enzyme involved in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[29][32]

Caption: Herbicidal mechanisms of chlorinated pyridazinones.

In Vitro Evaluation of Herbicidal Activity

The herbicidal potential of chlorinated pyridazinones can be assessed through in vitro enzyme inhibition assays and whole-plant bioassays.

These assays directly measure the ability of a compound to inhibit the activity of a target enzyme, such as PDS or PPO.

General Protocol:

-

Enzyme Preparation: Isolate and purify the target enzyme (e.g., PDS or PPO) from a plant source.

-

Assay Reaction: Set up a reaction mixture containing the enzyme, its substrate, and various concentrations of the chlorinated pyridazinone inhibitor.

-

Activity Measurement: Measure the rate of the enzymatic reaction, typically by monitoring the disappearance of the substrate or the appearance of the product using spectrophotometric or fluorometric methods.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 or Ki value.

Data Summary: Herbicidal Activity

| Compound | Target | Activity | Reference |

| Norflurazon | PDS | Herbicide | [27][28][30][31] |

| Compound B1 | PDS | 100% inhibition of Echinochloa crus-galli and Portulaca oleracea at 100 µg/mL | [27] |

| Compound 7m | PPO | 90-100% inhibition of various weeds at 37.5 g ai/ha | [29] |

| Compound 10ae | Nicotiana tabacum PPO (NtPPO) | Ki = 0.0338 µM | [32] |

Conclusion and Future Perspectives

Chlorinated pyridazinones represent a versatile and highly valuable scaffold in the development of new therapeutic and agrochemical agents. Their diverse biological activities, ranging from anticancer and antimicrobial to herbicidal, underscore the significant potential of this class of compounds. The continued exploration of their structure-activity relationships, coupled with the application of modern drug discovery platforms, will undoubtedly lead to the development of novel and more effective chlorinated pyridazinone derivatives. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic or agricultural utility. The dual-action capabilities observed in some derivatives, such as combined anticancer and antimicrobial activity, present an exciting avenue for the development of innovative treatments for complex diseases.

References

- ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1).

- El-Gamal, M. I., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(5), 923-943.

- Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169661.

- Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 4(1), 30-43.

- El-Gamal, M. I., et al. (2023).

- Prokšelj, A., et al. (2022).

- Gouda, M. A., et al. (2022). Green synthesized pyridazinone derivatives as promising biologically active and anticancer drugs. Green Chemistry Letters and Reviews, 15(3), 577-588.

- Asif, M. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Li, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 72(22), 9345-9355.

- Taha, E. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5434.

- Hilton, J. L., et al. (1969). Modes of Action of Pyridazinone Herbicides. Weed Science, 17(4), 541-547.

- Nakano, H., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters.

- Sharma, H., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. European Journal of Pharmacology, 837, 153-159.

- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.

- Wang, Y., et al. (2025). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry.

- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).

- Unnikrishnan, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299.

- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Karapetyan, N. V., et al. (1981). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Biokhimiia, 46(11), 2082-2089.

- Al-Ghorbani, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3795.

- Nakano, H., et al. (2021). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 12(11), 1735-1741.

- Kumar, D., et al. (2010). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of the Serbian Chemical Society, 75(1), 1-13.

- Ewieda, S. Y., et al. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations.

- Noble Life Sciences. (n.d.).

- Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822.

- BMG LABTECH. (2024).

- Biology LibreTexts. (2024). 13.

- Mthethwa, F. N., et al. (2023). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Plants, 12(23), 4004.

- Microbe Investigations. (n.d.).

- Radi, M., et al. (2017). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 8(3), 579-583.

- Zips, D., et al. (2005).

- Orzeł, A., et al. (2024).

- OiPub. (n.d.). Modes of Action of Pyridazinone Herbicides.

- Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 72(21), 8889-8901.

- Asif, M. (2025). Antimicrobial Activity of Naturally Occurring and Semi-Synthetic Chlorinated Compounds. Infectious Disorders - Drug Targets.

- Chiriţă, C., et al. (2000). [Antimicrobial activity of new pyridazine derivatives].

Sources

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarena.com [scholarena.com]

- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 9. noblelifesci.com [noblelifesci.com]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. mdpi.com [mdpi.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. bio.libretexts.org [bio.libretexts.org]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 26. sarpublication.com [sarpublication.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. oipub.com [oipub.com]

- 32. Design, Synthesis, and Biological Evaluation of Pyridazinone-Containing Derivatives As Novel Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Molecular Architecture: A Spectroscopic Guide to 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation of this molecule. Given the absence of published experimental data for this specific compound, this guide will utilize predicted spectroscopic data, offering a robust framework for its future synthesis and analysis.

Introduction: The Significance of Pyridazinone Scaffolds

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, antimicrobial, antiviral, and anticancer properties. The specific substitutions on the pyridazinone ring and its appendages play a crucial role in modulating its biological efficacy. The title compound, this compound, with its unique combination of halogen substitutions, presents an interesting candidate for further investigation. Accurate structural confirmation through spectroscopic methods is the foundational step in understanding its chemical behavior and potential therapeutic applications.

Predicted Spectroscopic Data at a Glance

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and provide a reliable benchmark for experimental verification.[1][2][3][4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 1H | Aromatic H |

| ~7.4 - 7.2 | m | 2H | Aromatic H |

| ~5.4 | s | 2H | -CH₂- |

| ~7.9 | s | 1H | Pyridazinone H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O |

| ~155 (d, J ≈ 250 Hz) | C-F |

| ~145 | C=C (Pyridazinone) |

| ~135 - 120 | Aromatic & C-Cl |

| ~130 | C=C (Pyridazinone) |

| ~50 | -CH₂- |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1680 | Strong | C=O (Amide) stretch |

| ~1600, ~1470 | Medium | C=C (Aromatic) stretch |

| ~1250 | Strong | C-F stretch |

| ~1100 - 1000 | Medium | C-N stretch |

| ~800 - 600 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion Formation |

| ~307 | [M+H]⁺ |

| ~329 | [M+Na]⁺ |

| ~345 | [M+K]⁺ |

In-Depth Spectroscopic Analysis and Interpretation

A thorough understanding of the spectroscopic data is paramount for unambiguous structure confirmation. This section provides a detailed interpretation of the predicted data, explaining the rationale behind the assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

-